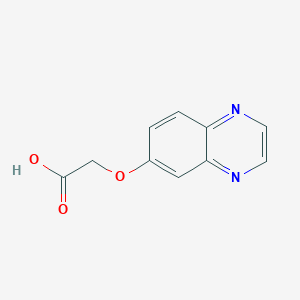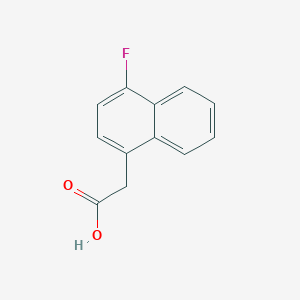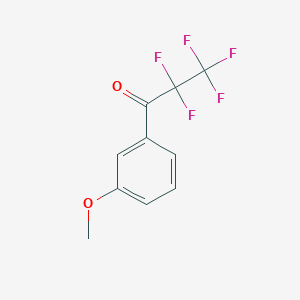
2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one, also known as PMK glycidate, is a chemical compound commonly used in scientific research. It is a precursor to MDMA, a psychoactive drug commonly known as ecstasy. PMK glycidate is synthesized through a complex process, and its use in scientific research has been increasing in recent years.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one glycidate is not fully understood. However, it is believed to act as a precursor to MDMA, which works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in mood regulation, and their increased levels may contribute to the therapeutic effects of MDMA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound glycidate are not well studied. However, its use as a precursor to MDMA suggests that it may have similar effects on the brain and body. MDMA has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and dehydration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one glycidate in lab experiments is its ability to produce large quantities of MDMA and other psychoactive drugs. This allows researchers to study the effects of these drugs on the brain and body in a controlled setting. However, the use of this compound glycidate in lab experiments is limited by its potential for misuse and abuse. It is important for researchers to handle this compound with care and follow proper safety protocols.
Orientations Futures
There are several future directions for the use of 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one glycidate in scientific research. One area of interest is the development of new psychoactive drugs with therapeutic potential. Researchers are also interested in studying the long-term effects of MDMA and other psychoactive drugs on the brain and body. Additionally, there is a need for further research on the safety and potential for misuse of this compound glycidate and other precursor chemicals.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one glycidate is commonly used in scientific research as a precursor to MDMA. MDMA is a psychoactive drug that has been shown to have therapeutic effects in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. This compound glycidate is also used in the synthesis of other psychoactive drugs, such as MDA and MDEA.
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c1-17-7-4-2-3-6(5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTZQEPFROLIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)
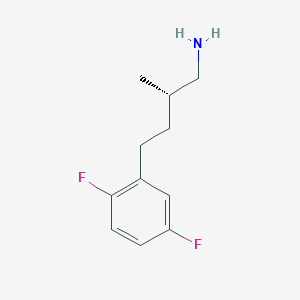
![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)
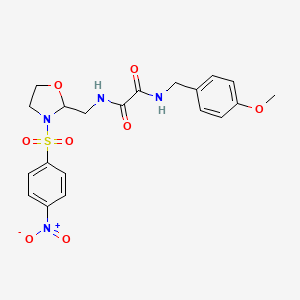
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)
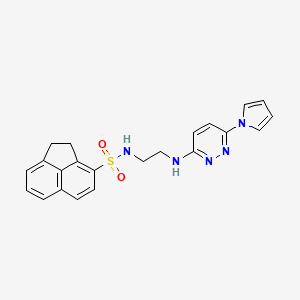
![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)
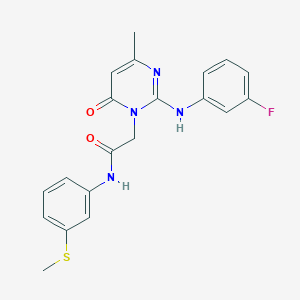
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)
